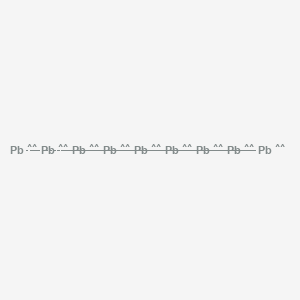
CID 11966240
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaplumbide(4-) is an elemental lead and a homonuclear cluster.
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 11966240 that aligns with scientific rigor?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . Ensure it meets FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/animal model] (population) compared to [control compound] (comparison) over [timeframe]?" Avoid vague terms and ensure measurability through quantifiable variables (e.g., enzyme activity, gene expression) .
Q. What strategies ensure robust experimental design for studying this compound?
- Methodological Answer :
- Define Variables : Clearly distinguish independent (e.g., dosage of this compound) and dependent variables (e.g., cytotoxicity).
- Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
- Sample Size : Use power analysis to determine minimum sample size, balancing statistical significance and resource constraints .
- Replication : Design experiments with technical and biological replicates to account for variability .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
- Database Selection : Use PubMed, SciFinder, and Google Scholar with advanced filters (e.g., publication date: 2015–2025) .
- Keyword Strategy : Combine "this compound" with terms like "mechanism of action," "kinetic studies," or "structural analogs."
- Citation Tracking : Follow "Cited by" links in Google Scholar to identify recent studies .
- Critical Appraisal : Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., ) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Answer :
- Iterative Analysis : Re-examine raw data for outliers or instrumentation errors (e.g., HPLC calibration) .
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR for purity, LC-MS for quantification) .
- Contextual Factors : Assess whether environmental conditions (e.g., pH, temperature) or batch-to-batch variability in this compound synthesis explain discrepancies .
Q. How to ensure replicability of this compound studies?
- Methodological Answer :
- Detailed Protocols : Document synthesis steps, purification methods (e.g., column chromatography conditions), and characterization data (e.g., 1H NMR spectra) in supplementary materials .
- Open Data : Share raw datasets (e.g., kinetic curves, microscopy images) via repositories like Zenodo .
- Peer Review : Pre-publish protocols on platforms like BioProtocols to solicit feedback before finalizing experiments .
Q. What advanced methods validate hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression to calculate IC50 values and assess potency .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify downstream targets .
- Structural Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions between this compound and its target protein .
Q. Methodological Tools & Frameworks
- Data Analysis : Use R or Python for statistical modeling (e.g., ANOVA for dose-response comparisons) .
- Ethical Compliance : Obtain institutional approval for animal/human studies and declare conflicts of interest .
Propiedades
Fórmula molecular |
Pb9 |
|---|---|
Peso molecular |
1865 g/mol |
InChI |
InChI=1S/9Pb |
Clave InChI |
PVNLHDRVCYMEMC-UHFFFAOYSA-N |
SMILES canónico |
[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















